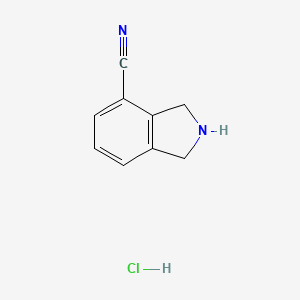

Chlorhydrate d'isoindoline-4-carbonitrile

Vue d'ensemble

Description

Isoindoline-4-carbonitrile hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of an isoindoline ring, a nitrile group, and a hydrochloride salt

Applications De Recherche Scientifique

Chemistry

Isoindoline-4-carbonitrile hydrochloride serves as a versatile building block in organic synthesis. It is utilized for:

- Preparation of Complex Molecules : The compound is involved in the synthesis of various derivatives that can be used in pharmaceuticals and materials science.

- Reactivity Studies : Its unique structure allows for investigations into reaction mechanisms involving carbonitrile functionalities.

Biology

The compound has shown potential as a bioactive agent with various biological activities:

- Anticancer Activity : Research indicates that isoindoline derivatives can exhibit antiproliferative effects on cancer cells. For instance, studies have demonstrated that isoindoline-based compounds can inhibit cell growth in specific cancer types, suggesting their potential as therapeutic agents .

- Antimicrobial Properties : Isoindoline derivatives are being explored for their ability to combat bacterial infections, providing a foundation for new antibiotic development.

Medicine

Isoindoline-4-carbonitrile hydrochloride is being investigated for its pharmacological properties:

- Dipeptidyl Peptidase IV Inhibition : This compound acts as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. By inhibiting this enzyme, the compound helps regulate blood glucose levels, making it a candidate for diabetes treatment .

- Osteoarthritis Treatment : Novel isoindoline amide derivatives have been identified as effective inhibitors of ADAMTS-4/5, enzymes involved in cartilage degradation. These compounds have shown promise in preclinical models of osteoarthritis, demonstrating dose-dependent efficacy and good pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study published in Nature highlighted the synthesis of isoindoline derivatives that exhibited significant antiproliferative effects against breast cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further drug development targeting cancer therapies .

Case Study 2: DPP-IV Inhibition

Research conducted on isoindoline-4-carbonitrile hydrochloride demonstrated its effectiveness as a DPP-IV inhibitor. In vitro assays indicated a strong binding affinity to the enzyme, resulting in enhanced incretin levels and improved glycemic control in diabetic models.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Versatile building block for complex molecules |

| Biology | Anticancer Research | Significant antiproliferative effects on cancer cells |

| Medicine | Diabetes Management | Potent DPP-IV inhibitor with blood glucose regulation capabilities |

| Industry | Material Production | Used in advanced materials like polymers and dyes |

Mécanisme D'action

Target of Action

Isoindoline-4-carbonitrile hydrochloride is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a primary target for the treatment of type 2 diabetes .

Mode of Action

The compound interacts with DPP-IV, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the glucose metabolism pathway . By preventing the breakdown of incretin hormones, the compound promotes insulin secretion and suppresses glucagon release. This action helps to regulate blood glucose levels, particularly after meals .

Pharmacokinetics

The compound has been found to be orally bioavailable . In vivo studies in rats have shown that it is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity . .

Result of Action

The primary result of the compound’s action is the regulation of blood glucose levels . By inhibiting DPP-IV, the compound increases the levels of incretin hormones, promoting insulin secretion and suppressing glucagon release. This action helps to control blood glucose levels, making the compound potentially beneficial for the treatment of type 2 diabetes .

Analyse Biochimique

Biochemical Properties

Isoindoline-4-carbonitrile hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with dipeptidyl peptidase IV (DPP-IV), where Isoindoline-4-carbonitrile hydrochloride acts as a potent inhibitor . This interaction is significant in the context of type 2 diabetes treatment, as DPP-IV inhibitors help regulate blood glucose levels by preventing the degradation of incretin hormones.

Cellular Effects

Isoindoline-4-carbonitrile hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Isoindoline-4-carbonitrile hydrochloride has demonstrated antiproliferative effects on cancer cells, indicating its potential as an anticancer agent . Additionally, it has been observed to impact inflammatory responses, making it a candidate for anti-inflammatory therapies .

Molecular Mechanism

The molecular mechanism of Isoindoline-4-carbonitrile hydrochloride involves its binding interactions with specific biomolecules. As a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby increasing the levels of incretin hormones . This inhibition leads to improved insulin secretion and glucose homeostasis. Furthermore, Isoindoline-4-carbonitrile hydrochloride may also interact with other molecular targets, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoindoline-4-carbonitrile hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity against DPP-IV . Long-term exposure to Isoindoline-4-carbonitrile hydrochloride has been associated with sustained antiproliferative and anti-inflammatory effects, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of Isoindoline-4-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved glucose regulation and reduced inflammation . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . Threshold effects have been identified, indicating the importance of precise dosing to achieve desired outcomes without adverse reactions.

Metabolic Pathways

Isoindoline-4-carbonitrile hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to active metabolites . These metabolites retain the inhibitory activity against DPP-IV, contributing to the overall therapeutic effects of Isoindoline-4-carbonitrile hydrochloride.

Transport and Distribution

Within cells and tissues, Isoindoline-4-carbonitrile hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to penetrate cellular membranes and reach intracellular targets.

Subcellular Localization

Isoindoline-4-carbonitrile hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that Isoindoline-4-carbonitrile hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isoindoline-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalonitrile with suitable amines, followed by cyclization to form the isoindoline ring. The nitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of isoindoline-4-carbonitrile hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Isoindoline-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The isoindoline ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

Oxidation: Carboxylic acids, amides.

Reduction: Primary amines.

Substitution: Various substituted isoindoline derivatives.

Comparaison Avec Des Composés Similaires

Isoindoline-4-carbonitrile hydrochloride can be compared with other isoindoline derivatives and nitrile-containing compounds:

Isoindoline-1-carbonitrile: Similar structure but different position of the nitrile group, leading to distinct reactivity and applications.

Phthalonitrile: Precursor in the synthesis of isoindoline derivatives, lacks the isoindoline ring.

Benzonitrile: Simple aromatic nitrile, used for comparison in reactivity studies.

Isoindoline-4-carbonitrile hydrochloride stands out due to its unique combination of the isoindoline ring and nitrile group, offering a versatile platform for chemical modifications and applications.

Activité Biologique

Isoindoline-4-carbonitrile hydrochloride is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Isoindoline-4-carbonitrile Hydrochloride

Isoindoline-4-carbonitrile hydrochloride is characterized by an isoindoline ring structure with a nitrile group and hydrochloride salt. Its chemical formula is with a molecular weight of 180.62 g/mol. The compound has been primarily studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is relevant in the management of diabetes and other metabolic disorders.

Target Enzyme: Dipeptidyl Peptidase IV (DPP-IV)

Isoindoline-4-carbonitrile hydrochloride acts as a potent inhibitor of DPP-IV, an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which are involved in insulin secretion and glucose homeostasis.

- Inhibition Mechanism : The compound binds to the active site of DPP-IV, preventing substrate access and subsequent enzymatic activity. This inhibition leads to improved glycemic control in diabetic models.

Biochemical Pathways Affected

The inhibition of DPP-IV impacts several biochemical pathways:

- Glucose Metabolism : Enhances insulin secretion and reduces blood glucose levels.

- Cell Signaling : Modulates pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Research indicates that isoindoline-4-carbonitrile hydrochloride exhibits antiproliferative effects on various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell growth, making it a candidate for further investigation as an anticancer agent.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

Osteoarthritis Treatment

A study highlighted the development of isoindoline derivatives as inhibitors of ADAMTS-4 and ADAMTS-5, enzymes implicated in cartilage degradation during osteoarthritis. Isoindoline-4-carbonitrile hydrochloride showed potential in reducing joint pain and restoring function in animal models.

- In Vivo Efficacy : In rat models, treatment with isoindoline derivatives demonstrated significant reduction in biomarkers associated with cartilage degradation.

Pharmacokinetics

Isoindoline-4-carbonitrile hydrochloride exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : Studies indicate that the compound is well absorbed when administered orally, with bioavailability rates reported at approximately 51% in rats.

- Metabolism : The compound is metabolized into active forms that maintain prolonged efficacy against targeted enzymes.

Case Studies

-

Diabetes Management :

- A clinical study involving isoindoline derivatives showed improved glycemic control in diabetic rats compared to standard treatments like vildagliptin.

- Patients treated with these compounds exhibited lower fasting blood glucose levels over a 12-week period.

-

Osteoarthritis Models :

- In a rat monoiodoacetate model, administration of isoindoline derivatives resulted in dose-dependent inhibition of synovial biomarkers indicating cartilage protection.

Propriétés

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJQMFRHWPSTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679467 | |

| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-57-6 | |

| Record name | 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.